1-(1-Adamantylamino)propan-2-ol
Description
1-(1-Adamantylamino)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 1-adamantylamino group.
Key structural features:
- Adamantane moiety: A rigid, diamondoid hydrocarbon cage that enhances steric bulk and chemical stability.
- Amino-propanol group: A secondary alcohol and amine functional group, common in bioactive molecules (e.g., β-blockers, antiviral agents).
Properties
CAS No. |
447414-52-0 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33g/mol |
IUPAC Name |
1-(1-adamantylamino)propan-2-ol |
InChI |
InChI=1S/C13H23NO/c1-9(15)8-14-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12,14-15H,2-8H2,1H3 |
InChI Key |
BTGYFMZRCNIJRW-UHFFFAOYSA-N |
SMILES |
CC(CNC12CC3CC(C1)CC(C3)C2)O |
Canonical SMILES |
CC(CNC12CC3CC(C1)CC(C3)C2)O |
solubility |
29.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with 1-(1-Adamantylamino)propan-2-ol, enabling comparative analysis of physicochemical properties and applications.
2-(1-Adamantyl)propan-2-ol
- Molecular Formula : C₁₃H₂₂O .
- Molecular Weight : 194.31 g/mol .
- Applications : Primarily used as a synthetic intermediate or stabilizer due to adamantane’s inertness .
(R)-2-Aminopropan-1-ol (D-Alaninol)
- Molecular Formula: C₃H₉NO .
- Molecular Weight : 75.11 g/mol .
- Key Differences : Shorter carbon chain and simpler structure; lacks adamantane’s lipophilic bulk.
- Applications : Chiral building block in asymmetric synthesis .
Nadolol (β-Blocker)
- Structure: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol .
- Key Differences : Contains a naphthyloxy group instead of adamantane, enhancing receptor-binding affinity.
- Applications : Clinically used for hypertension and angina .
1-(Butylamino)-3-(1H-indol-4-yloxy)propan-2-ol
Physicochemical and Functional Group Analysis
Lipophilicity
- Adamantane derivatives (e.g., 2-(1-Adamantyl)propan-2-ol) exhibit high logP values (>3), favoring blood-brain barrier penetration .
- Amino-propanol analogs (e.g., DL-2-Amino-1-propanol) are more hydrophilic (logP ~0.5), limiting CNS uptake .
Thermal Stability
- Adamantane-containing compounds (e.g., 1-(1-Adamantylamino)-2,4,6-trinitrobenzene) show exceptional thermal stability due to rigid cage structure .
- Non-adamantane propanolamines (e.g., Nadolol) decompose at lower temperatures (~200°C) .
Bioactivity
- Antiviral Potential: Adamantane derivatives are known for influenza A virus inhibition, though this compound’s efficacy remains untested .
- Anti-inflammatory Activity: Structurally distinct diarylpropanols (e.g., 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane) demonstrate NO inhibition (IC₅₀ = 4.00 μM), suggesting propanol’s role in modulating inflammatory pathways .
Data Tables
Table 1: Molecular Properties Comparison
Table 2: Bioactivity Highlights
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